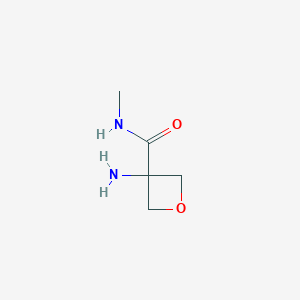
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N1-(2-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)phenyl)-N4,N4-dimethylbenzene-1,4-disulfonamide” is similar in structure . It’s a white solid with a molecular weight of 553.08 .
Physical And Chemical Properties Analysis
The related compound “N1-(2-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)phenyl)-N4,N4-dimethylbenzene-1,4-disulfonamide” is a white solid . No further physical or chemical properties were found.Applications De Recherche Scientifique
Sigma Receptor Binding
One significant area of application is related to sigma receptors. A study highlighted compounds with structural similarities to N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide, demonstrating subnanomolar affinity for sigma 2 binding sites. These compounds were found to be very selective sigma 2 ligands, exhibiting potential anxiolytic activity in preclinical models. Such high affinity and selectivity suggest their utility in exploring sigma receptor functions and potentially developing sigma receptor-targeted therapeutics (Perregaard et al., 1995).
Serotonin Receptor Inverse Agonism
Another application is found in its structural analogs' ability to act as potent inverse agonists at serotonin 5-HT2A receptors. The in-depth pharmacological characterization of these compounds, including their efficacy in vivo, suggests their potential use in developing antipsychotic agents. Such insights could be instrumental in understanding and treating psychiatric disorders (Vanover et al., 2006).
Anticonvulsant Activity
Compounds combining features of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide with known antiepileptic drugs have shown broad spectra of anticonvulsant activity in preclinical seizure models. This demonstrates the compound's relevance in designing new hybrid anticonvulsant agents, offering a new approach to epilepsy treatment (Kamiński et al., 2015).
Insecticidal Activity
Research on structurally related compounds has also indicated potential applications in agriculture, such as novel insecticides with unique modes of action against lepidopterous pests. This suggests possible roles in integrated pest management programs, contributing to the development of safer and more effective pest control strategies (Tohnishi et al., 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
The compound interacts with ENTs, inhibiting their function. It has been found to be more selective towards ENT2 than ENT1 . The inhibition of these transporters disrupts the normal function of nucleotide synthesis and adenosine regulation .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and adenosine regulation pathways. The downstream effects of this disruption can vary, but they generally involve changes in cellular metabolism and signaling .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in nucleotide synthesis and adenosine regulation. By inhibiting ENTs, the compound disrupts these processes, potentially leading to various cellular effects .
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c1-25-11-13-26(14-12-25)19(16-7-9-17(22)10-8-16)15-23-20(27)21(28)24-18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIDSKVIRCESNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

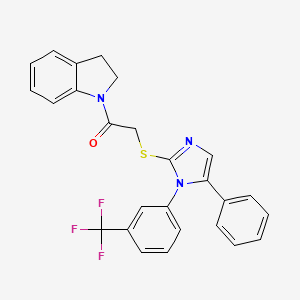

![3,4a,4a1,5,6,7,7a,12b-octahydro-2H-chromeno[4',3',2':4,5]thiochromeno[2,3-d]thiazol-2-one](/img/structure/B2855388.png)
![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2855390.png)
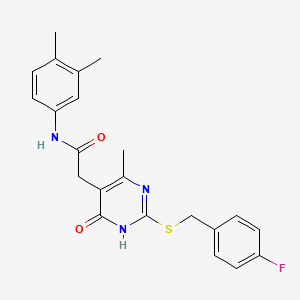
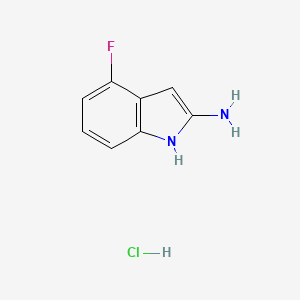
![7-chloro-N-(3-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2855396.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2855397.png)
![2-[3-(2,4-Dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2855398.png)
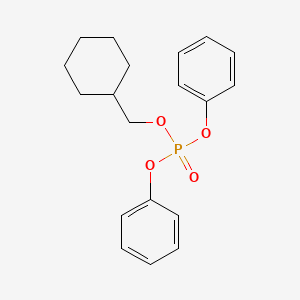
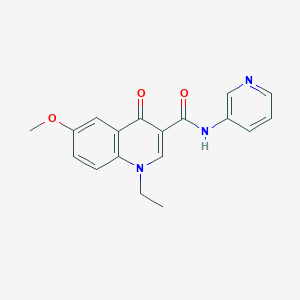
![2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2855403.png)
![3-bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2855404.png)
